Benzyl diallylcarbamate
Overview
Description
Benzyl diallylcarbamate is an organic compound with the molecular formula C14H17NO2 It is characterized by the presence of a benzyl group attached to a diallylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl diallylcarbamate can be synthesized through several methods. One common approach involves the reaction of benzylamine with diallyl carbonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl diallylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of benzyl diallylamine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Benzyl diallylamine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl diallylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Medicine: this compound derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of benzyl diallylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, this compound derivatives have been shown to inhibit the activity of certain proteases, which are enzymes involved in protein degradation .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the diallyl groups.
Diallyl carbamate: Contains diallyl groups but lacks the benzyl moiety.
Benzyl diallylamine: Similar structure but with an amine group instead of a carbamate.
Uniqueness
Benzyl diallylcarbamate is unique due to the presence of both benzyl and diallyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
benzyl N,N-bis(prop-2-enyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-10-15(11-4-2)14(16)17-12-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXWDNPUFNAZOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267628 | |
Record name | Phenylmethyl N,N-di-2-propen-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25070-76-2 | |
Record name | Phenylmethyl N,N-di-2-propen-1-ylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25070-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl N,N-di-2-propen-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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